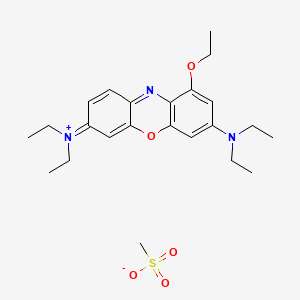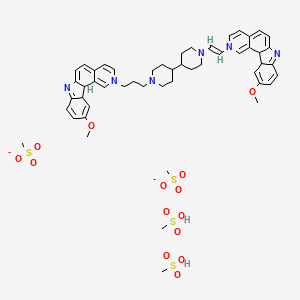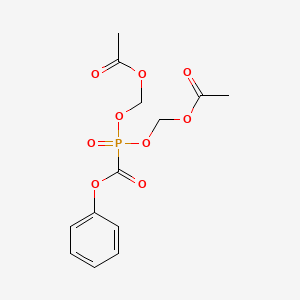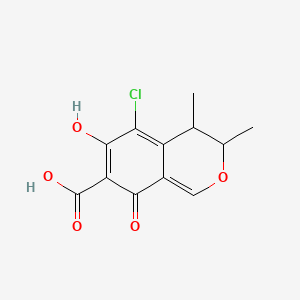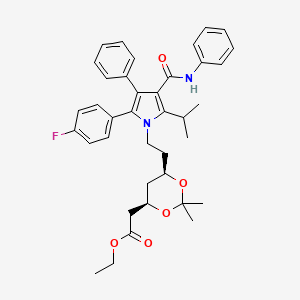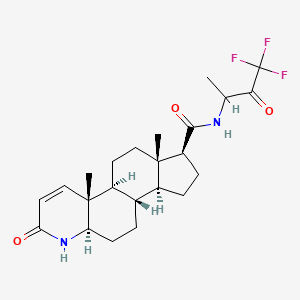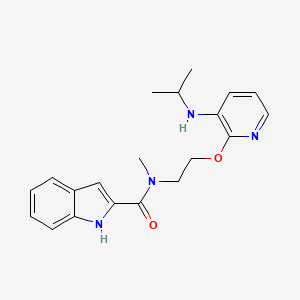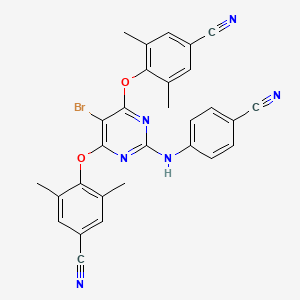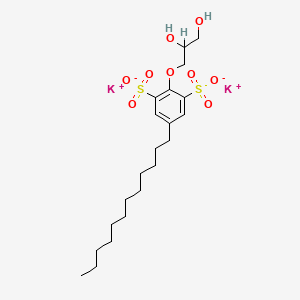
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzenedisulfonic acid core, substituted with a dihydroxypropoxy group and a long dodecyl chain, with dipotassium as the counterion. It is used in various scientific and industrial applications due to its surfactant properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt typically involves multiple steps:
Sulfonation: The initial step involves the sulfonation of benzene to form benzenedisulfonic acid.
Alkylation: The benzenedisulfonic acid is then alkylated with a dodecyl halide to introduce the dodecyl group.
Etherification: The final step involves the etherification of the sulfonated and alkylated benzene with 2,3-dihydroxypropyl chloride to form the dihydroxypropoxy group.
Neutralization: The resulting acid is neutralized with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids or thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Amines or alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinic acids or thiols.
Substitution: Formation of sulfonamide or sulfonate esters.
Applications De Recherche Scientifique
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. The amphiphilic structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the formation of micelles and enhancing solubility. The molecular targets include lipid membranes and hydrophobic drug molecules, where it can alter membrane fluidity and improve drug bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Benzenedisulfonic acid, 2,5-dihydroxy-, potassium salt
- Benzoic acid, 2-(2,3-dihydroxypropoxy)-, sodium salt
Uniqueness
1,3-Benzenedisulfonic acid, 2-(2,3-dihydroxypropoxy)-5-dodecyl-, dipotassium salt is unique due to the presence of the long dodecyl chain, which enhances its hydrophobic interactions and surfactant properties compared to similar compounds. This makes it particularly effective in applications requiring strong amphiphilic characteristics.
Propriétés
Numéro CAS |
75896-37-6 |
|---|---|
Formule moléculaire |
C21H34K2O9S2 |
Poids moléculaire |
572.8 g/mol |
Nom IUPAC |
dipotassium;2-(2,3-dihydroxypropoxy)-5-dodecylbenzene-1,3-disulfonate |
InChI |
InChI=1S/C21H36O9S2.2K/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-19(31(24,25)26)21(30-16-18(23)15-22)20(14-17)32(27,28)29;;/h13-14,18,22-23H,2-12,15-16H2,1H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
Clé InChI |
KSHBLORNDDTDIC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=CC(=C(C(=C1)S(=O)(=O)[O-])OCC(CO)O)S(=O)(=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


